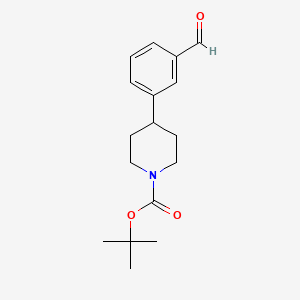

tert-Butyl 4-(3-formylphenyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-formylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-9-7-14(8-10-18)15-6-4-5-13(11-15)12-19/h4-6,11-12,14H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYNNFALXKPDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-formylphenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with formylating agents. One common method involves the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with a formylating agent such as paraformaldehyde under acidic conditions to introduce the formyl group onto the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-formylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acid derivative.

Reduction: Alcohol derivative.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3-formylphenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be used in the design of enzyme inhibitors and receptor modulators .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific diseases, such as neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-formylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The piperidine ring can interact with receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical and Bioactivity Profiles

Biological Activity

tert-Butyl 4-(3-formylphenyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a tert-butyl group and a formylphenyl moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas. Key activities include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, although detailed mechanisms remain under investigation .

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in disease pathways, which could lead to therapeutic applications .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways that are critical in disease processes.

- Oxidative Stress Response : Some studies suggest that it may influence oxidative stress responses in cells, contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Effects

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines. The most notable effects were observed in breast and lung cancer cells, where it induced apoptosis at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Study 3: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes linked to cancer progression. It was found to significantly reduce the activity of matrix metalloproteinases (MMPs), which are involved in tumor metastasis.

Q & A

Q. What are the common synthetic strategies for preparing tert-Butyl 4-(3-formylphenyl)piperidine-1-carboxylate?

- Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Introduction of the 3-formylphenyl moiety through coupling reactions, such as Suzuki-Miyaura cross-coupling (if aryl halides are intermediates) or Friedel-Crafts acylation. Solvent selection (e.g., THF or DMF) and catalyst optimization (e.g., Pd catalysts for cross-coupling) are critical for yield .

- Step 3: Purification via column chromatography or recrystallization. Monitor reaction progress using TLC or HPLC.

Q. How is this compound characterized post-synthesis?

- Methodological Answer: Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm Boc protection (δ ~1.4 ppm for tert-butyl) and formyl group presence (δ ~9.8-10.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- Elemental Analysis: Combustion analysis to validate C, H, N, and O percentages .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents due to the reactive formyl group .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 3-formylphenyl group?

- Methodological Answer:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency. Adjust ligand-to-metal ratios to minimize side reactions .

- Solvent Effects: Compare polar aprotic solvents (e.g., DMF) versus ethers (THF) to stabilize intermediates. Additives like K₂CO₃ may enhance deprotonation .

- Computational Design: Use quantum chemical calculations (e.g., DFT) to model transition states and predict optimal conditions, as demonstrated in reaction path search methodologies .

Q. What analytical approaches resolve structural ambiguities in derivatives of this compound?

- Methodological Answer:

- 2D NMR Techniques: NOESY or HSQC to assign stereochemistry and confirm formyl group orientation .

- X-ray Crystallography: Single-crystal analysis for absolute configuration determination, especially if chiral centers are present .

- IR Spectroscopy: Monitor formyl C=O stretching (~1700 cm⁻¹) to detect degradation or side reactions .

Q. How should researchers address discrepancies in reported biological activities of structurally similar piperidine derivatives?

- Methodological Answer:

- Assay Validation: Standardize bioactivity assays (e.g., enzyme inhibition) using positive controls and replicate experiments .

- Purity Assessment: Use HPLC to ensure >95% purity; impurities (e.g., de-Boc byproducts) may skew results .

- Comparative Studies: Tabulate data from analogs (e.g., tert-butyl 4-(4-fluorophenyl) derivatives) to identify structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. How to interpret conflicting toxicity data for tert-butyl piperidine derivatives?

- Methodological Answer:

- Source Evaluation: Cross-reference SDS from reputable suppliers (e.g., Key Organics) and academic studies. Note that many SDS state "no data available" for chronic toxicity .

- In Silico Prediction: Use tools like ProTox-II to estimate LD₅₀ and hepatotoxicity, compensating for limited experimental data .

- Empirical Testing: Conduct acute toxicity assays (e.g., brine shrimp lethality) as a preliminary screen .

Methodological Tables

Table 1: Comparison of Synthetic Routes for tert-Butyl Piperidine Derivatives

| Reaction Step | Conditions (Example) | Yield Range | Key Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, DCM, 0°C → RT | 70–85% | |

| Aryl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–65% | |

| Formyl Introduction | Vilsmeier-Haack reagent, POCl₃, DMF | 60–75% |

Table 2: Safety and Stability Considerations

| Parameter | Recommendation | Evidence Source |

|---|---|---|

| Reactivity | Avoid strong bases (risk of Boc deprotection) | |

| Storage Stability | 2–8°C under inert gas (N₂/Ar) | |

| Degradation Products | Monitor via HPLC for formyl oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.